molecular formula C13H21N5O2 B7058648 1-N'-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide

1-N'-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide

Cat. No.: B7058648
M. Wt: 279.34 g/mol
InChI Key: GKQRWXFTRADKPW-UHFFFAOYSA-N
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Description

1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide is a complex organic compound featuring a pyrazole ring, a cyclopropane ring, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. The dimethylaminoethyl group is introduced via nucleophilic substitution reactions, often using dimethylaminoethyl chloride. The cyclopropane ring is then formed through cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Dimethylaminoethyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group may facilitate binding to these targets, while the pyrazole and cyclopropane rings contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]pyrazole
  • N-methylcyclopropane-1,1-dicarboxamide
  • Dimethylaminoethyl chloride

Uniqueness

1-N’-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-N'-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-14-11(19)13(5-6-13)12(20)15-10-4-7-18(16-10)9-8-17(2)3/h4,7H,5-6,8-9H2,1-3H3,(H,14,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQRWXFTRADKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C(=O)NC2=NN(C=C2)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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